7-Vinyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
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Overview
Description
7-Vinyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a heterocyclic compound that features a unique dioxino-pyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Vinyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine typically involves the reaction of appropriate pyridine derivatives with vinyl-containing reagents under controlled conditions. Common synthetic routes include:
Vinylation of Pyridine Derivatives:
Cyclization Reactions: The formation of the dioxino ring can be achieved through cyclization reactions involving dihydroxy compounds and appropriate pyridine derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
7-Vinyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form saturated derivatives using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with metal catalysts (e.g., palladium on carbon).
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
7-Vinyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive compound.
Industrial Applications: The compound is investigated for its use in the synthesis of advanced materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 7-Vinyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule. Pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine: A brominated derivative with similar structural features.
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde: A compound with an aldehyde functional group at the 7-position.
2,3-Dihydro-spiro[1,4]dioxino[2,3-b]pyridine-3,3′-pyrrolidine: A spiro compound with a pyrrolidine ring.
Uniqueness
7-Vinyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is unique due to its vinyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
7-ethenyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine |
InChI |
InChI=1S/C9H9NO2/c1-2-7-5-8-9(10-6-7)12-4-3-11-8/h2,5-6H,1,3-4H2 |
InChI Key |
DYMKHDROQWGXPZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC2=C(N=C1)OCCO2 |
Origin of Product |
United States |
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